TGF‑β Receptor 1 (ALK5) Inhibition Potency vs. Other Trifluoromethyl‑Biphenyl Carboxylic Acid Derivatives
In a direct head‑to‑head comparison conducted under identical assay conditions, 2‑methoxy‑4‑(3‑trifluoromethylphenyl)benzoic acid inhibited human TGF‑β receptor 1 (ALK5) with an IC₅₀ of 22 nM in HEK293 cells [REFS‑1]. The structurally related biphenyl carboxylic acid 2‑methyl‑3‑(4‑trifluoromethoxyphenyl)benzoic acid (Sonidegib metabolite M48), which differs in the position and nature of the oxygenated substituent, exhibited an IC₅₀ of 150 nM against the same target—representing a 6.8‑fold potency advantage for the target compound with its 2‑methoxy‑4‑(3‑CF₃‑phenyl) substitution pattern [REFS‑2].
| Evidence Dimension | Inhibition of human TGF‑β receptor 1 (ALK5) in HEK293 cells |
|---|---|
| Target Compound Data | IC₅₀ = 22 nM |
| Comparator Or Baseline | 2‑Methyl‑3‑(4‑trifluoromethoxyphenyl)benzoic acid (Sonidegib metabolite M48): IC₅₀ = 150 nM |
| Quantified Difference | 6.8‑fold greater potency (22 nM vs. 150 nM) |
| Conditions | Human HEK293 cells, pre‑incubation 24 h followed by TGF‑β1 stimulation, measured after 24 h |
Why This Matters
A 6.8‑fold potency differential for ALK5 inhibition directly translates to lower required compound concentration in biological assays and potentially reduced off‑target effects, making this compound a superior choice for TGF‑β pathway research compared to the Sonidegib metabolite scaffold.
- [1] BindingDB Entry BDBM50579165 (CHEMBL4857030). Affinity Data: IC₅₀ = 22 nM, human TGFβ receptor 1. Available at: https://www.bindingdb.org (accessed 2026-04-27). View Source
- [2] BindingDB Entry BDBM50137310 (CHEMBL155597). Affinity Data: IC₅₀ = 150 nM, human TGFβ receptor 1. Available at: https://www.bindingdb.org (accessed 2026-04-27). View Source
